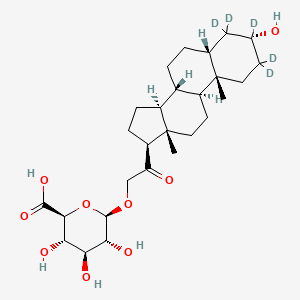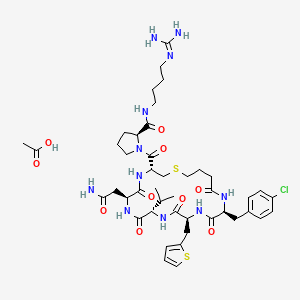![molecular formula C20H11N2Na3O10S3 B12427880 trisodium;3-hydroxy-4-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12427880.png)
trisodium;3-hydroxy-4-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trisodium;3-hydroxy-4-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate is a synthetic azo dye known for its vibrant red color. It is commonly referred to as Amaranth or Acid Red 27. This compound is widely used in various industries, including food, cosmetics, and textiles, due to its excellent dyeing properties and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of trisodium;3-hydroxy-4-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate involves a diazotization reaction followed by coupling. The process begins with the diazotization of 1-naphthylamine-4-sulfonic acid using sodium nitrite and hydrochloric acid at low temperatures (0-5°C). The resulting diazonium salt is then coupled with 3-hydroxy-2,7-naphthalenedisulfonic acid under alkaline conditions to form the final azo dye .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is typically isolated by filtration, washed, and dried to obtain a fine powder .
Analyse Chemischer Reaktionen
Types of Reactions
Trisodium;3-hydroxy-4-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can break the azo bond, leading to the formation of aromatic amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite and zinc dust in acidic conditions are often used for reduction.
Substitution: Various nucleophiles can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Depending on the conditions, oxidation can yield sulfonated naphthoquinones.
Reduction: Aromatic amines such as 1-naphthylamine-4-sulfonic acid and 3-hydroxy-2,7-naphthalenedisulfonic acid are common products.
Substitution: Products vary based on the nucleophile used but generally involve modified sulfonate groups.
Wissenschaftliche Forschungsanwendungen
Trisodium;3-hydroxy-4-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate has numerous applications in scientific research:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed in staining procedures for microscopy and as a marker in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used as a dye in food, cosmetics, and textiles due to its stability and vibrant color
Wirkmechanismus
The mechanism of action of trisodium;3-hydroxy-4-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate primarily involves its ability to bind to various substrates through electrostatic interactions and hydrogen bonding. The azo bond (N=N) is responsible for its chromophoric properties, allowing it to absorb light in the visible spectrum and impart color. In biological systems, it can interact with proteins and nucleic acids, making it useful in staining and diagnostic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acid Red 1: Another azo dye with similar applications but different structural properties.
Acid Red 88: Known for its use in textile dyeing and similar chemical behavior.
Carmoisine: A synthetic dye with comparable uses in food and cosmetics.
Uniqueness
Trisodium;3-hydroxy-4-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate stands out due to its high water solubility, stability under various pH conditions, and vibrant red color. These properties make it particularly suitable for applications where consistent and long-lasting coloration is required .
Eigenschaften
Molekularformel |
C20H11N2Na3O10S3 |
|---|---|
Molekulargewicht |
604.5 g/mol |
IUPAC-Name |
trisodium;3-hydroxy-4-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C20H14N2O10S3.3Na/c23-20-18(35(30,31)32)10-11-9-12(33(24,25)26)5-6-13(11)19(20)22-21-16-7-8-17(34(27,28)29)15-4-2-1-3-14(15)16;;;/h1-10,23H,(H,24,25,26)(H,27,28,29)(H,30,31,32);;;/q;3*+1/p-3 |
InChI-Schlüssel |
WLDHEUZGFKACJH-UHFFFAOYSA-K |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])N=NC3=C4C=CC(=CC4=CC(=C3O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



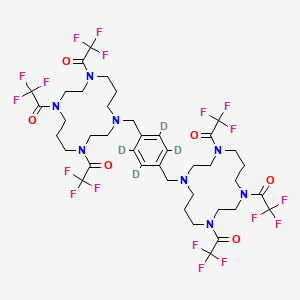
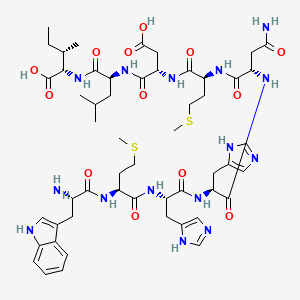
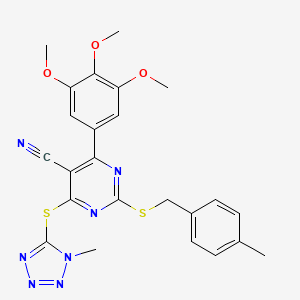
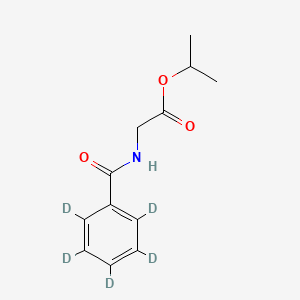
![methyl 2-[[(2R)-2-(2-methoxyphenyl)-2-[(2-oxo-1H-quinolin-6-yl)sulfonylamino]acetyl]-(thiophen-2-ylmethyl)amino]acetate](/img/structure/B12427831.png)
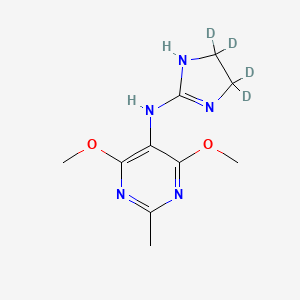



![3-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(triphenylmethylcarbamoyl)propanoyl)-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid](/img/structure/B12427866.png)
